(4E)-4-{2-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Overview
Description
(4E)-4-{2-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxybenzylidene group, and an oxazol-5-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{2-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazol-5-one ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the oxazol-5-one intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Methoxybenzylidene formation: The final step involves the condensation of the intermediate with 5-methoxybenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{2-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
(4E)-4-{2-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-4-{2-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-{2-[(2-bromobenzyl)oxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- (4E)-4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
(4E)-4-{2-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(4E)-4-[[2-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-28-19-11-12-22(29-15-17-9-5-6-10-20(17)25)18(13-19)14-21-24(27)30-23(26-21)16-7-3-2-4-8-16/h2-14H,15H2,1H3/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJNMPZBQQLFJL-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)C=C3C(=O)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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